molecular formula C8H9Cl3N2O B13480838 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride

Cat. No.: B13480838
M. Wt: 255.5 g/mol
InChI Key: SBFJOCBSQONEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride typically involves the chlorination of 5-chloro-6-methylpyridin-2-amine followed by acylation with chloroacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding N-oxides.

Scientific Research Applications

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated pyridine derivatives and acetamide compounds, such as:

  • 2-chloro-N-(5-chloro-2-pyridinyl)acetamide
  • 2-chloro-N-(6-methylpyridin-2-yl)acetamide

Uniqueness

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H9Cl3N2O

Molecular Weight

255.5 g/mol

IUPAC Name

2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C8H8Cl2N2O.ClH/c1-5-6(10)2-3-7(11-5)12-8(13)4-9;/h2-3H,4H2,1H3,(H,11,12,13);1H

InChI Key

SBFJOCBSQONEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CCl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.